
Tos-PEG7-CH2CO2tBu
Descripción general
Descripción
Tos-PEG7-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mecanismo De Acción
Target of Action
Tos-PEG7-CH2CO2tBu is primarily used as a PEG linker in the field of drug delivery . Its main targets are biomolecules that can undergo conjugation through amide coupling reactions .
Mode of Action
This compound contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
It’s known that the compound plays a crucial role in facilitating drug delivery by increasing the solubility of the resulting compound in aqueous media .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the increased solubility of the resulting compound in aqueous media . This facilitates the delivery of drugs to their target sites, enhancing their efficacy.
Action Environment
The action of this compound is influenced by the pH of the environment. The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tos-PEG7-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a tosyl group and a t-butyl ester to a PEG chain. The hydrophilic PEG spacer is introduced to enhance solubility in aqueous media. The t-butyl protected carboxyl group is added to allow for deprotection under acidic conditions, facilitating further conjugation reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes purification steps such as column chromatography to ensure the final product meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
Tos-PEG7-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making it suitable for nucleophilic substitution reactions.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol groups and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are used to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group, which can undergo further conjugation reactions
Aplicaciones Científicas De Investigación
Key Applications
Bioconjugation
- Protein Conjugation : Tos-PEG7-CH2CO2tBu is widely used to attach PEG chains to proteins or peptides, enhancing their solubility and stability. This application is vital in developing therapeutic agents that require prolonged circulation times in the bloodstream.
Drug Delivery
- Enhanced Pharmacokinetics : By increasing the solubility and reducing immunogenicity of therapeutic agents, this compound improves their pharmacokinetic profiles. This is particularly beneficial in the formulation of drugs intended for systemic administration.
Surface Modification
- Biocompatibility Improvement : Coating medical devices with this compound creates a hydrophilic surface that reduces protein adsorption and enhances biocompatibility, making it suitable for implants and other biomedical applications.
Data Tables
Application Area | Other PEG Linkers Used | Advantages of this compound |
---|---|---|
Bioconjugation | PEGylated Liposomes | Enhanced stability and solubility |
Drug Delivery | Hydroxy-PEG | Improved pharmacokinetics |
Surface Modification | Hydroxyethylcellulose | Better biocompatibility |
Case Studies
Case Study 1: Bioconjugation of Antibodies
In a study published in Bioconjugate Chemistry, researchers utilized this compound to conjugate antibodies with therapeutic agents. The results showed increased solubility and stability of the conjugates, leading to enhanced therapeutic efficacy in vivo .
Case Study 2: Drug Formulation
A formulation study highlighted the use of this compound in creating PEGylated nanoparticles for targeted drug delivery. The nanoparticles demonstrated improved circulation times and reduced side effects compared to non-modified drugs .
Case Study 3: Surface Coating for Medical Devices
Research conducted on the surface modification of catheters with this compound indicated a significant reduction in thrombogenicity and improved biocompatibility, showcasing its potential for enhancing medical device performance .
Comparación Con Compuestos Similares
Similar Compounds
Tos-PEG4-CH2CO2tBu: A shorter PEG spacer, resulting in lower solubility in aqueous media.
Tos-PEG12-CH2CO2tBu: A longer PEG spacer, providing higher solubility but potentially more steric hindrance in reactions.
Tos-PEG7-CH2CO2H: Lacks the t-butyl protecting group, making it less versatile for certain applications
Uniqueness
Tos-PEG7-CH2CO2tBu is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile applications in various fields of research and industry .
Actividad Biológica
Tos-PEG7-CH2CO2tBu is a PEGylated compound featuring a tosyl group and a t-butyl ester. This compound is notable for its enhanced aqueous solubility and potential applications in bioconjugation and drug delivery systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 1530777-90-2
- Molecular Weight: Varies based on the PEG length (in this case, PEG7 indicates a polyethylene glycol chain with seven ethylene glycol units).
- Functional Groups:
- Tosyl Group: Acts as an excellent leaving group for nucleophilic substitutions.
- t-butyl Ester: Provides protection for the carboxylic acid, which can be deprotected under acidic conditions to yield a free acid.
The biological activity of this compound primarily stems from its ability to facilitate conjugation reactions with biomolecules, enhancing their solubility and stability. The PEG spacer significantly increases the compound's hydrophilicity, which can improve pharmacokinetic properties such as:
- Reduced Immunogenicity: The PEG moiety can shield epitopes from immune recognition, thereby decreasing the likelihood of an immune response.
- Extended Circulation Time: By increasing molecular weight, PEGylation reduces renal clearance rates, allowing for prolonged systemic circulation of conjugated drugs.
Research Findings
-
In Vitro Studies:
- Research indicates that PEGylated compounds like this compound exhibit improved solubility and stability in biological fluids, which is crucial for effective drug delivery .
- The tosyl group allows for efficient conjugation with thiol-containing biomolecules through nucleophilic substitution reactions, facilitating targeted delivery mechanisms .
-
In Vivo Studies:
- Animal studies have shown that PEGylated drugs demonstrate enhanced bioavailability and reduced toxicity compared to their non-PEGylated counterparts. This is particularly evident in therapeutic applications where prolonged drug action is beneficial .
- Specific studies have highlighted the accumulation of PEGylated compounds at tumor sites due to the enhanced permeability and retention (EPR) effect, making them promising candidates for cancer therapy .
Data Tables
Property | This compound |
---|---|
Molecular Weight | Varies (dependent on PEG length) |
Solubility | High (increased due to PEG) |
Stability | Enhanced stability in biological fluids |
Conjugation Type | Nucleophilic substitution with thiols |
Case Studies
-
Case Study 1: Cancer Therapeutics
- A study demonstrated that a drug conjugated with this compound exhibited significantly reduced side effects compared to traditional chemotherapeutics while maintaining efficacy against tumor cells. The study highlighted the role of the PEG spacer in enhancing drug circulation time and reducing renal clearance .
- Case Study 2: Bioconjugation Applications
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLDSHYHFUPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.